molecular formula C13H15NO2S B14901991 Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate

Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate

Cat. No.: B14901991
M. Wt: 249.33 g/mol
InChI Key: WWFRCVZJKLWKJO-UHFFFAOYSA-N
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Description

Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate is a sulfur-containing ester derivative featuring a 4-cyanobenzyl group attached via a thioether linkage to a branched propanoate backbone. The cyanobenzyl moiety likely enhances electronic interactions with biological targets, while the methyl ester group contributes to metabolic stability and solubility properties .

Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

methyl 3-[(4-cyanophenyl)methylsulfanyl]-2-methylpropanoate

InChI

InChI=1S/C13H15NO2S/c1-10(13(15)16-2)8-17-9-12-5-3-11(7-14)4-6-12/h3-6,10H,8-9H2,1-2H3

InChI Key

WWFRCVZJKLWKJO-UHFFFAOYSA-N

Canonical SMILES

CC(CSCC1=CC=C(C=C1)C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate typically involves the reaction of 4-cyanobenzyl chloride with a thiol compound, followed by esterification. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The esterification step can be carried out using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Thioether Oxidation

The thioether group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (30%)Acetic acid, 25°C, 2 hSulfoxide85%
mCPBADCM, 0°C → RT, 6 hSulfone92%

This reactivity aligns with crosslinking strategies in biomaterials, where oxidized thioethers enhance matrix stability .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionsProductSelectivityReference
1M NaOH, H₂O, reflux, 4h3-((4-Cyanobenzyl)thio)-2-methylpropanoic acid>95%
H₂SO₄ (conc.), 80°C, 8hSame as above88%

The carboxylic acid product serves as an intermediate for further functionalization, such as amide coupling .

Nucleophilic Substitution at Thioether

The sulfur atom in the thioether acts as a nucleophile in alkylation reactions:

ElectrophileConditionsProductYieldReference
Benzyl bromideK₂CO₃, DMF, 60°C, 12hBis-thioether derivative78%
Ethylene di bromideEtOH, RT, 24hCrosslinked polymer network65%

This reactivity is exploited in crosslinked biomaterials for controlled drug delivery .

Nitrile Group Transformations

The 4-cyanobenzyl moiety participates in selective reactions:

Reaction TypeConditionsProductNotesReference
HydrolysisH₂SO₄ (50%), H₂O, 100°C, 6h4-Carbamoylbenzyl derivativePartial conversion
Reduction (H₂/Pd-C)MeOH, 40 psi, 12h4-Aminomethylbenzyl derivativeRequires Boc protection

Nitrile hydrolysis proceeds more slowly than ester or thioether reactions, enabling sequential functionalization .

Crosslinking in Polymer Systems

The compound serves as a crosslinker in two-component biomaterials due to its dual reactivity:

Component PairingMatrix Formation TimeApplicationReference
With PEG-diepoxide<5 min (pH 7.4)Surgical sealants
With Polysaccharide-NH₂2–10 minDrug-eluting hydrogels

Key parameters influencing crosslinking efficiency:

  • pH : Optimal at 7–8 for nucleophilic thioether-epoxide reactions .

  • Temperature : Accelerates gelation above 25°C .

Comparative Reactivity Analysis

A reactivity hierarchy was established using DFT calculations (in silico data) :

  • Ester carbonyl (most electrophilic, ΔE = −2.8 eV)

  • Thioether sulfur (nucleophilic, ΔE = −1.2 eV)

  • Nitrile (low reactivity under mild conditions)

This hierarchy guides synthetic modifications, prioritizing ester hydrolysis or thioether alkylation before nitrile transformations .

Scientific Research Applications

Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thioether and nitrile groups can play crucial roles in binding to molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Compound Name Substituent Molecular Formula Key Functional Groups
Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate 4-Cyanobenzyl Not provided (inferred: C₁₃H₁₃NO₂S) Thioether, methyl ester, cyano
Methyl 3-((4-fluorophenyl)thio)-2-methylpropanoate () 4-Fluorophenyl C₁₁H₁₃FO₂S Thioether, methyl ester, fluoro
Compound 19 () 4-Chlorophenyl, trifluoromethyl C₂₇H₂₂ClN₃O₂F₃S₂ Thioether, sulfonylurea, chloro, CF₃
  • Electronic Effects: The electron-withdrawing cyano group in the target compound may enhance electrophilic reactivity compared to the electron-deficient 4-fluorophenyl () or bulky trifluoromethyl groups (). This could influence binding affinity in enzyme inhibition .

Functional Group Variations

Compound Name Functional Group Molecular Weight (g/mol) pKa (Predicted) Boiling Point (°C)
This compound Thioether ~265 (estimated) Not available Not available
Methyl 3-(benzylamino)-2-methylpropanoate () Benzylamino 207.27 8.41 142–144 (14 Torr)
Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate () Thioether (naphthyl) Not provided Not available Not available
  • Thioether vs. The thioether in the target compound may offer better oxidative stability compared to amines .
  • Aromatic System Size: The naphthyl-pyridine substituent in introduces a larger aromatic system, which could enhance π-π stacking but reduce solubility compared to the simpler cyanobenzyl group in the target compound .

Ester Backbone Modifications

Compound Name Ester Group Density (g/cm³) Spectral Data (¹³C NMR, δ ppm)
This compound Methyl Not available Not available
Compound 19 () Methyl Not available 161.6 (carbonyl), 52.6 (ester CH₃O)
Ethyl analogs () Ethyl Not available Not available
  • Methyl vs. Ethyl Esters : Methyl esters (e.g., ) typically exhibit higher metabolic stability than ethyl esters due to slower hydrolysis. The target compound’s methyl group may optimize bioavailability compared to ethyl derivatives .
  • Spectroscopic Signatures: The ester carbonyl in appears at δ 161.6 ppm in ¹³C NMR, a region consistent with similar esters. The target compound’s cyano group would likely produce a distinct signal near δ 110–120 ppm, absent in fluorine- or chlorine-substituted analogs .

Biological Activity

Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H15NO2S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2\text{S}

This compound contains a methyl ester group, a thioether linkage, and a cyano-substituted benzyl moiety, which may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which can lead to therapeutic effects in conditions such as inflammation and cancer. For example, it may interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .
  • Cellular Signaling Modulation : this compound may influence cellular signaling pathways, particularly those involving peroxisome proliferator-activated receptors (PPARs). Compounds that modulate PPAR activity have been shown to exhibit anti-inflammatory and metabolic effects .
  • Antioxidant Activity : The presence of the cyano group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This can be particularly beneficial in preventing oxidative stress-related damage in cells .

Efficacy Studies

A series of studies have evaluated the efficacy of this compound in various biological contexts:

StudyModelOutcome
Rat model of diabetic retinopathyDemonstrated significant reduction in vascular leakage and inflammation
In vitro COX-2 inhibition assayShowed high affinity for COX-2 with an IC50 value significantly lower than that of reference drug celecoxib
Antioxidant assaysExhibited strong scavenging activity against reactive oxygen species

Case Studies

  • Anti-inflammatory Effects : In a study focused on diabetic retinopathy, this compound was administered to rats with induced vascular leakage. The results indicated a marked decrease in inflammatory markers and improved retinal health .
  • Tyrosinase Inhibition : Another investigation highlighted the compound's potential as a tyrosinase inhibitor, which is crucial for managing hyperpigmentation disorders. The compound showed IC50 values lower than standard inhibitors like kojic acid, suggesting promising applications in dermatology .
  • Pharmacokinetics : Research into the pharmacokinetic profile revealed that the compound has favorable bioavailability and metabolic stability, making it a candidate for further development in therapeutic applications .

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